molecular formula C19H38O3 B14238339 Methyl (10R)-10-hydroxyoctadecanoate CAS No. 423184-25-2

Methyl (10R)-10-hydroxyoctadecanoate

Cat. No.: B14238339
CAS No.: 423184-25-2
M. Wt: 314.5 g/mol
InChI Key: ZWOMTUQOMSFPSL-GOSISDBHSA-N
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Description

Methyl (10R)-10-hydroxyoctadecanoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in natural products such as fruits and flowers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (10R)-10-hydroxyoctadecanoate typically involves the esterification of 10-hydroxyoctadecanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of fatty acid methyl esters, including this compound, can be achieved using microwave-assisted derivatization. This method significantly reduces the reaction time compared to conventional heating methods, making it more efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl (10R)-10-hydroxyoctadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.

    Substitution: Reagents such as thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products

    Oxidation: 10-oxooctadecanoic acid or 10-carboxyoctadecanoic acid.

    Reduction: 10-hydroxyoctadecanol.

    Substitution: Various substituted esters depending on the reagent used.

Scientific Research Applications

Methyl (10R)-10-hydroxyoctadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (10R)-10-hydroxyoctadecanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can be hydrolyzed by esterases to release the active 10-hydroxyoctadecanoic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl stearate: Similar in structure but lacks the hydroxyl group.

    Methyl oleate: An unsaturated ester with a double bond in the fatty acid chain.

    Methyl palmitate: A shorter chain ester with similar properties.

Uniqueness

Methyl (10R)-10-hydroxyoctadecanoate is unique due to the presence of the hydroxyl group at the 10th position, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

423184-25-2

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

methyl (10R)-10-hydroxyoctadecanoate

InChI

InChI=1S/C19H38O3/c1-3-4-5-6-9-12-15-18(20)16-13-10-7-8-11-14-17-19(21)22-2/h18,20H,3-17H2,1-2H3/t18-/m1/s1

InChI Key

ZWOMTUQOMSFPSL-GOSISDBHSA-N

Isomeric SMILES

CCCCCCCC[C@H](CCCCCCCCC(=O)OC)O

Canonical SMILES

CCCCCCCCC(CCCCCCCCC(=O)OC)O

Origin of Product

United States

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